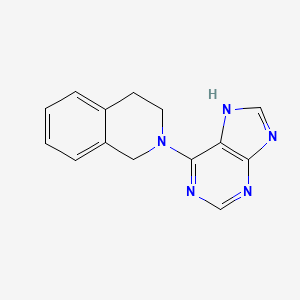![molecular formula C15H19N3O3S2 B12135992 2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide](/img/structure/B12135992.png)
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation of the sulfonylated benzothiazole with 2-methylpropanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share a similar benzothiazole core and sulfonyl group but differ in the substituents attached to the propionamide moiety.
Aminothiazole-Linked Metal Chelates: These compounds contain a benzothiazole core linked to metal chelating groups, offering different biological activities.
Uniqueness
2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidinylsulfonyl group and propanamide moiety provide unique binding interactions with molecular targets, distinguishing it from other benzothiazole derivatives.
Properties
Molecular Formula |
C15H19N3O3S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-methyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-10(2)14(19)17-15-16-12-6-5-11(9-13(12)22-15)23(20,21)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,17,19) |
InChI Key |
GXPXBTHZQOHCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(2-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135909.png)
![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12135917.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-bromophenyl)acetamide](/img/structure/B12135931.png)


}-N-naphthylaceta mide](/img/structure/B12135950.png)
![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135951.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12135957.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135958.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12135959.png)

![3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12135965.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B12135986.png)

